Technical Documentation Center

[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride
  • CAS: 1864015-26-8

Core Science & Biosynthesis

Foundational

In Vitro Toxicity and Safety Profiling of[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride: A Technical Guide

Executive Summary In modern drug discovery and chemical development, aliphatic amines bearing saturated heterocyclic scaffolds are highly prized for their favorable physicochemical properties, including enhanced aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and chemical development, aliphatic amines bearing saturated heterocyclic scaffolds are highly prized for their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic clearance. [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS 1864015-26-8), also known as (2-isopropyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride, is a prime example of such a structural motif[1][2].

However, before integrating this building block into complex novel chemical entities (NCEs), it is critical to establish a rigorous, empirical safety profile. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, tiered in vitro screening framework. This guide moves beyond mere protocol listing; it details the causality behind toxicological liabilities inherent to this chemical class and provides the exact methodologies required to evaluate cytotoxicity, genotoxicity, and cardiotoxicity.

Physicochemical Profiling & Toxicological Causality

To design an effective safety screening cascade, we must first deconstruct the molecule's structural liabilities:

  • The Primary Amine (pKa ~9.5): Supplied as a hydrochloride salt, the primary amine is >99% protonated at physiological pH (7.4). Cationic amphiphiles are notorious for two specific off-target effects:

    • Lysosomotropism/Phospholipidosis: The basic amine can cross cell membranes in its neutral state but becomes proton-trapped in acidic lysosomes, leading to cellular toxicity.

    • hERG Channel Blockade: The protonated nitrogen acts as a pharmacophore for cation- π interactions with aromatic amino acid residues in cardiac potassium channels.

  • The Tetrahydropyran (THP) & Isopropyl Groups: These moieties dictate the lipophilicity (LogD) of the compound. While the THP ring lowers lipophilicity compared to a cyclohexane analog, the isopropyl group provides a hydrophobic bulk that can drive non-specific membrane binding and serves as a potential hotspot for CYP450-mediated oxidative metabolism.

Workflow Start Compound: [2-(Propan-2-yl)oxan-4-yl]methanamine HCl Tier1 Tier 1: Cytotoxicity (ATP Depletion / CellTiter-Glo) Start->Tier1 Tier2 Tier 2: Genotoxicity (Ames OECD 471 & MNvit OECD 487) Tier1->Tier2 IC50 > 50 µM Fail Structural Optimization (Mitigate Liabilities) Tier1->Fail High Toxicity Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp ICH S7B) Tier2->Tier3 Mutagenic/Clastogenic Negative Tier2->Fail Positive (Ames/MNvit) Decision Safety Matrix & Lead Progression Tier3->Decision hERG IC50 > 30 µM Tier3->Fail Potent hERG Blocker

Tiered in vitro safety screening workflow for novel chemical entities.

Tier 1: Cytotoxicity & Cellular Health Profiling

Scientific Rationale: Before assessing specific mechanisms of toxicity, a baseline cellular health profile must be established. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because measuring intracellular ATP is the most sensitive, rapid indicator of metabolically active cells[3]. Unlike LDH release assays, which require membrane rupture (a late-stage apoptotic/necrotic event), ATP depletion occurs within minutes of a toxic insult, providing an earlier and more accurate window into cellular distress[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 (hepatocellular) or HEK293 (renal) cells at a density of 10,000 cells/well in a 96-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point dose-response curve of[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride ranging from 0.1 µM to 100 µM in 0.5% DMSO. Treat cells for 24h and 48h.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Combine to form a homogeneous reagent.

  • Lysis & Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Signal Generation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Tier 2: Genotoxicity Profiling

Regulatory frameworks require a comprehensive evaluation of a compound's potential to induce permanent genetic damage. This is achieved through a dual-assay system: the Ames test for point mutations and the Micronucleus test for chromosomal aberrations.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Scientific Rationale: Conducted in accordance with OECD Test Guideline 471, the Ames test utilizes auxotrophic strains of Salmonella typhimurium and Escherichia coli that cannot synthesize specific amino acids (histidine or tryptophan)[5][6]. If the test compound induces a point mutation (base-pair substitution or frameshift) that reverses this defect, the bacteria regain the ability to grow on minimal media[7].

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight.

  • Metabolic Activation: Prepare the S9 mix utilizing liver homogenate from rats induced with Aroclor 1254 to simulate mammalian hepatic metabolism[7].

  • Pre-Incubation: Mix 0.1 mL of bacterial suspension, 0.1 mL of the test compound (up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for non-activated controls). Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture and pour over minimal glucose agar plates.

  • Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies. A positive result is defined as a reproducible, dose-dependent increase in revertant colonies (typically ≥2-fold over vehicle control).

In Vitro Mammalian Cell Micronucleus Test (MNvit - OECD 487)

Scientific Rationale: While the Ames test detects DNA sequence changes, it cannot detect large-scale chromosomal damage. OECD Test Guideline 487 outlines the MNvit assay to detect micronuclei—small, membrane-bound DNA fragments left behind during anaphase[8][9]. We utilize Cytochalasin B, an actin polymerization inhibitor, to arrest cytokinesis. This ensures that only cells which have successfully undergone mitosis during the exposure window (identifiable as binucleated cells) are scored, preventing false negatives caused by cell cycle arrest[8][10].

Step-by-Step Methodology:

  • Culture: Seed TK6 human lymphoblastoid cells in RPMI-1640 medium.

  • Exposure: Treat cells with the compound for 3-6 hours (with/without S9) and 24 hours (without S9)[11].

  • Cytokinesis Block: Add Cytochalasin B (4-6 µg/mL) to the cultures to halt cell division post-karyokinesis.

  • Harvest & Staining: Harvest cells, treat with hypotonic solution, fix in methanol/acetic acid, and stain with DAPI.

  • Analysis: Using automated high-content screening (HCS) or flow cytometry, score the frequency of micronuclei exclusively in 2,000 binucleated cells per concentration.

Tier 3: Cardiovascular Safety (hERG Liability - ICH S7B)

Scientific Rationale: Aliphatic primary amines are classic hERG (Kv11.1) channel blockers. At physiological pH, the protonated amine enters the open channel pore from the intracellular side and forms strong cation- π and hydrophobic interactions with Tyrosine-652 and Phenylalanine-656[12]. This blocks potassium efflux, delaying ventricular repolarization, which manifests clinically as QT interval prolongation and the potentially fatal arrhythmia Torsades de Pointes (TdP)[13][14].

hERG_Mechanism Amine Protonated Primary Amine (Physiological pH 7.4) Pore hERG Channel Inner Cavity (Tyr652 & Phe656) Amine->Pore Cation-π & Hydrophobic Interactions Block Potassium (K+) Efflux Blockade Pore->Block Conformational Trapping QT Action Potential Prolongation (QT Interval / TdP Risk) Block->QT Delayed Repolarization

Mechanistic pathway of hERG channel blockade by aliphatic amines.

Step-by-Step Methodology (GLP Patch-Clamp): Following ICH S7B best practices[15][16]:

  • Cell Preparation: Utilize CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration at near-physiological temperatures (35-37°C)[12].

  • Voltage Protocol: Apply a holding potential of -80 mV. Elicit hERG currents using a depolarizing prepulse to +40 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (recovery from inactivation).

  • Perfusion: Perfuse the test compound at ascending concentrations (e.g., 1, 3, 10, 30 µM) until a steady-state block is achieved. Use 1 µM E-4031 as a positive control full blocker[12].

  • Data Analysis: Calculate the percentage reduction in peak tail current amplitude relative to the pre-compound baseline to determine the IC50.

Data Interpretation & Decision Matrix

To facilitate rapid Go/No-Go decisions for[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride derivatives, quantitative data should be benchmarked against the following industry-standard thresholds:

Assay / EndpointTarget Threshold for "Go" DecisionToxicological Implication if Failed
CellTiter-Glo (Cytotoxicity) IC50 > 50 µMGeneral basal toxicity; potential mitochondrial impairment or membrane disruption.
Ames Test (OECD 471) < 2-fold increase in revertantsHigh risk of inducing point mutations (carcinogenic potential).
Micronucleus (OECD 487) No statistically significant increaseHigh risk of clastogenicity (chromosome breakage) or aneugenicity.
hERG Patch-Clamp (ICH S7B) IC50 > 30 µM (or >100x free Cmax)High risk of clinical QT prolongation and proarrhythmia (Torsades de Pointes).

References

  • NextSDS. "[2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride - NextSDS". NextSDS.[Link]

  • National Toxicology Program. "OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test". NIH.[Link]

  • Inotiv. "Decoding the Revised OECD 487 Guideline". Inotiv.[Link]

  • Weshin Inspection. "OECD 471 Bacterial Reverse Mutation Test". Weshin Inspection.[Link]

  • GenEvolutioN. "AMES test: history, principle, and its role in modern genotoxicity screening". GenEvolutioN.[Link]

  • PubMed. "ICH S7B In Vitro Assays Do Not Address Mechanisms of QTC Prolongation for Peptides and Proteins". NIH.[Link]

  • Inotiv. "Understanding ICH E14/S7B Best Practices for Nonclinical Studies". Inotiv.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride

An Application Note and Detailed Protocol for the Synthesis of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a compreh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS No. 1864015-26-8)[1]. The described synthetic route is a robust, two-stage process commencing with the stereoselective formation of a key nitrile intermediate, 2-(Propan-2-yl)oxane-4-carbonitrile, via a hetero-Diels-Alder reaction. This intermediate is subsequently reduced to the primary amine and converted to its corresponding hydrochloride salt. This protocol is designed to be self-validating, with detailed explanations for experimental choices, integrated characterization checkpoints, and troubleshooting guidance to ensure reproducibility and high purity of the final product.

Introduction

Substituted tetrahydropyrans (THPs) are privileged scaffolds in medicinal chemistry, appearing in a vast number of biologically active natural products and pharmaceutical agents[2][3]. Their conformational stability and ability to engage in hydrogen bonding interactions make them valuable isosteres for other cyclic and acyclic systems. The target molecule, [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride, features a 2,4-disubstituted tetrahydropyran core, a common motif that requires precise stereochemical control during synthesis[4]. This application note details a reliable synthetic pathway, emphasizing the rationale behind the chosen methodologies to equip researchers with the expertise to produce this compound for further investigation.

Overall Synthetic Scheme

The synthesis is logically divided into three primary stages: construction of the substituted tetrahydropyran ring system to form a key nitrile intermediate, reduction of the nitrile to the primary amine, and final conversion to the stable hydrochloride salt.

G cluster_0 Stage 1: Hetero-Diels-Alder Cycloaddition cluster_1 Stage 2: Nitrile Reduction cluster_2 Stage 3: Salt Formation A Pent-4-en-1-ol + Isobutyraldehyde B Intermediate: 2-(Propan-2-yl)oxane-4-carbonitrile A->B  1. Prins Reaction  2. Oxidation  3. Cyanation C [2-(Propan-2-yl)oxan-4-yl]methanamine (Free Base) B->C LiAlH4, THF (or Catalytic Hydrogenation) D Final Product: [2-(Propan-2-yl)oxan-4-yl]methanamine HCl C->D HCl in Dioxane or Ether G cluster_0 Nitrile Reduction Mechanism R-C≡N R-C≡N Imine Anion Imine Anion R-C≡N->Imine Anion  1. LiAlH4 (H-) attack   Dianion Dianion Imine Anion->Dianion  2. Second H- attack   R-CH2-NH2 R-CH2-NH2 Dianion->R-CH2-NH2  3. Aqueous Workup (H+)  

Sources

Application

Executive Summary &amp; Physicochemical Profiling[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride is a highly versatile primary amine building block featuring a lipophilic 2-isopropyl-tetrahydropyran (oxane) core. While the neutral free amine is highly lipophilic, the commercial availability of this compound as a hydrochloride (HCl) salt fundamentally alters its solubility profile.

Application Note: Solubilization Strategies for [2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride in Organic Media As a Senior Application Scientist, it is critical to understand the causality behind solvation barriers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization Strategies for [2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride in Organic Media

As a Senior Application Scientist, it is critical to understand the causality behind solvation barriers. The solubility of hydrochloride salts in non-polar organic solvents is severely restricted due to their stable ionic crystal lattice[1]. The energetic cost of disrupting the ionic bonds between the protonated ammonium cation ( −NH3+​ ) and the chloride anion ( Cl− ) cannot be overcome by the weak Van der Waals forces or dipole-induced dipole interactions offered by solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene. Conversely, polar protic solvents (like alcohols) can solvate these ions through hydrogen bonding, making them suitable for direct dissolution and recrystallization[2].

To utilize this compound in organic workflows, researchers must choose between two distinct strategies: Direct Dissolution in highly polar organic solvents (for assays where the salt form is tolerated) or Free-Basing Extraction (to isolate the neutral amine for synthetic chemistry in non-polar media).

Solvent Selection & Solubility Matrix

The following table summarizes the expected solubility behavior of[2-(Propan-2-yl)oxan-4-yl]methanamine in its HCl salt versus free base forms across various solvent classes.

Solvent ClassRepresentative SolventsHCl Salt Solubility (Estimated)Free Base Solubility (Estimated)Primary Application
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)High (>50 mg/mL)In vitro biological screening, stock solutions.
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)High (>50 mg/mL)Recrystallization, polar synthetic reactions.
Moderately Polar DCM, Ethyl AcetateInsoluble / Sparingly SolubleHigh (>100 mg/mL)Liquid-liquid extraction, synthetic chemistry.
Non-Polar Hexane, TolueneInsolubleHigh (>100 mg/mL)Chromatography, non-polar catalysis.

Mechanistic Logic of Solubilization States

The dissolution rate and thermodynamic solubility of pharmaceutical bases and their hydrochloride salts are heavily dictated by the pH of the microenvironment[3]. When the pH is shifted above the primary amine's pKa (typically ~9.5 to 10.5), the compound deprotonates. This eliminates the ionic charge, collapsing the salt lattice and generating a neutral oil or solid that partitions spontaneously into organic phases. Furthermore, the dissociation of hydrochloride salts in organic solvents like chlorobenzene is constrained by the equilibrium of solvated HCl; removing the HCl via neutralization drives the equilibrium entirely toward the free amine[4].

StateLogic Salt Amine HCl Salt (Solid) Polar Polar Solvents (DMSO, MeOH) Salt->Polar Direct Dissolution NonPolar Non-Polar Solvents (DCM, Hexane) Salt->NonPolar Insoluble Base Aqueous Base (pH > 10) Salt->Base Deprotonation FreeBase Free Amine (Neutral) Base->FreeBase Phase Extraction FreeBase->NonPolar Highly Soluble

Logical relationship between solvent polarity, pH adjustment, and amine solubility states.

Experimental Protocols

Workflow 1: Direct Dissolution in Polar Organic Solvents (DMSO/Methanol)

Use Case: Preparation of 10-50 mM stock solutions for biological assays or polar synthetic steps.

Self-Validating Principle: Complete visual clarification of the solution indicates successful solvation. If turbidity persists, the ionic lattice has not been fully disrupted, indicating solvent saturation or water-induced precipitation.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride into a clean, dry glass vial (e.g., 10 mg).

  • Solvent Addition: Add anhydrous DMSO or Methanol to achieve the desired molarity. For a 10 mM solution of this compound (MW ≈ 235.75 g/mol ), add 4.24 mL of solvent per 10 mg of salt.

  • Agitation: Vortex the vial for 30–60 seconds.

  • Sonication (If required): If fine particulates remain, place the vial in an ultrasonic bath at room temperature for 2–5 minutes. Avoid excessive heating, which can cause solvent degradation or compound instability.

  • Storage: Aliquot the clear solution into amber vials. Store at -20°C. Note: DMSO freezes at 18.5°C; ensure the solution is fully thawed and vortexed before subsequent use.

Workflow 2: Free-Basing & Extraction (The "Desalting" Protocol)

Use Case: Preparing the free amine for amide couplings, reductive aminations, or dissolution in DCM/Toluene.

Self-Validating Principle: The protocol utilizes a pH-stat logic. By verifying the aqueous layer remains at pH > 10 after extraction, the system guarantees >99% of the compound exists in its lipophilic free-base form, ensuring maximum recovery in the organic phase.

Step-by-Step Methodology:

  • Aqueous Solubilization: Dissolve 1.0 g of[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride in 15 mL of deionized water in a separatory funnel. Swirl until completely dissolved.

  • Basification: Slowly add 1M NaOH (aq) or saturated Na₂CO₃ (aq) dropwise while gently swirling. Monitor the pH using indicator paper until the aqueous phase reaches a stable pH of 10–11. The solution may become cloudy as the lipophilic free base precipitates or forms an emulsion.

  • Organic Extraction: Add 20 mL of an intermediate-polarity organic solvent (e.g., Dichloromethane or Ethyl Acetate). Stopper and invert the funnel gently, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. Collect the organic layer. (Note: DCM will be the bottom layer; EtOAc will be the top layer).

  • Repeated Extraction: Extract the remaining aqueous layer with two additional 15 mL portions of the organic solvent. Combine all organic extracts.

  • Washing & Drying: Wash the combined organic layers with 15 mL of brine (saturated NaCl) to remove residual water and water-soluble impurities. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely (indicating all water is absorbed).

  • Concentration: Filter the suspension to remove the Na₂SO₄. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30°C for DCM, 40°C for EtOAc) to yield the pure free amine as a liquid or low-melting solid.

ExtractionFlow Step1 Step 1: Dissolve HCl salt in DI H2O Step2 Step 2: Add 1M NaOH dropwise (pH > 10) Step1->Step2 Step3 Step 3: Add DCM/EtOAc & partition phases Step2->Step3 Step4 Step 4: Collect organic layer Step3->Step4 Step5 Step 5: Dry over anhydrous Na2SO4 Step4->Step5 Step6 Step 6: Filter & concentrate in vacuo Step5->Step6

Step-by-step liquid-liquid extraction workflow for converting the amine hydrochloride to its free base.

References

  • Title: Solubility of hydrochloride salts Source: Grokipedia URL: [Link]

  • Title: EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS Source: ProQuest URL: [Link]

  • Title: The Solvation and Dissociation of 4-Benzylaniline Hydrochloride in Chlorobenzene Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

Sources

Method

Application Note: Incorporating[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride in Drug Discovery Campaigns

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Molecule: [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS: 1864015-26-8) Executive Summary & Scientific Rationale In moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Molecule: [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS: 1864015-26-8)

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to high clinical attrition rates due to poor solubility, off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles. The paradigm shift known as "Escape from Flatland," pioneered by Lovering et al., demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with a higher probability of clinical success [1].

[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride is a highly versatile, Fsp3-rich primary amine building block designed to address these exact challenges. It consists of three synergistic structural features:

  • The Tetrahydropyran (THP) / Oxane Core: Acts as a bioisostere for cyclohexane. The inclusion of the polar ether oxygen introduces a hydrogen-bond acceptor, which lowers lipophilicity (LogD) and significantly improves aqueous solubility by disrupting crystal lattice packing [2].

  • The Isopropyl Substituent: Provides strategic steric bulk. This locks the ring conformation and shields adjacent metabolic soft spots from Cytochrome P450 (CYP) oxidation, thereby enhancing metabolic stability [3].

  • The Methanamine Handle: By extending the primary amine one carbon away from the THP ring, the molecule retains excellent nucleophilicity, avoiding the severe steric hindrance often associated with direct THP-4-amines.

The hydrochloride salt form is utilized to ensure long-term shelf stability, preventing the atmospheric oxidation and degradation commonly observed in free aliphatic primary amines.

Physicochemical Profiling: The Fsp3 Advantage

To illustrate the causality behind selecting this specific building block, Table 1 compares its calculated physicochemical properties against traditional flat anilines and unfunctionalized cycloalkanes.

Table 1: Comparative Physicochemical Properties of Amine Building Blocks

Structural MotifFsp3H-Bond AcceptorsEst. LogPAqueous SolubilityPrimary Use Case
Aniline (Flat sp2)0.000~0.90LowLegacy kinase hinge binders; prone to toxicity.
Cyclohexylmethanamine 1.000~1.80ModerateEnhancing Fsp3, but highly lipophilic.
[2-(Propan-2-yl)oxan-4-yl]methanamine 1.001~1.20High Optimized PK/PD; high solubility; metabolically stable.

Data synthesis based on structural bioisostere principles for THP derivatives [2][4].

Experimental Workflows & Protocols

As a primary amine, this building block is primed for three major late-stage functionalization pathways: Amide Coupling, Reductive Amination, and Nucleophilic Aromatic Substitution (SNAr). Below are self-validating, field-proven protocols optimized for this specific hydrochloride salt.

Protocol A: High-Throughput Amide Coupling (HATU-Mediated)

Causality: HATU is selected over EDC/HOBt due to its superior kinetics with sterically demanding aliphatic amines. Because the building block is an HCl salt, an excess of non-nucleophilic base (DIPEA) is mandatory to liberate the free amine in situ before coupling can occur.

Reagents & Equivalents:

  • Carboxylic Acid Scaffold: 1.0 eq

  • [2-(Propan-2-yl)oxan-4-yl]methanamine HCl: 1.2 eq

  • HATU: 1.2 eq

  • DIPEA (N,N-Diisopropylethylamine): 3.0 eq (1.0 eq to neutralize HCl, 2.0 eq for catalysis)

  • Solvent: Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature to form the active OAt-ester.

  • Free-Basing: In a separate vial, suspend the [2-(Propan-2-yl)oxan-4-yl]methanamine HCl (1.2 eq) in DMF and add DIPEA (3.0 eq). Sonicate briefly until the solution is homogeneous.

  • Coupling: Add the amine solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO3 (2x), 1M HCl (1x to remove unreacted amine), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH gradient).

Protocol B: SNAr Functionalization with Heteroaryl Halides

Causality: THP-amines are frequently appended to chloro-quinoline or pyrimidine cores to generate highly soluble kinase inhibitors (e.g., AstraZeneca's AZD0156) [2]. The methanamine linker provides sufficient nucleophilicity to drive the SNAr reaction without requiring palladium catalysis, provided a polar aprotic solvent and thermal energy are applied.

Reagents & Equivalents:

  • Heteroaryl Chloride/Fluoride: 1.0 eq *[2-(Propan-2-yl)oxan-4-yl]methanamine HCl: 1.5 eq

  • K2CO3 (finely powdered) or DIPEA: 3.0 eq

  • Solvent: Anhydrous NMP or DMSO (0.2 M)

Step-by-Step Methodology:

  • Preparation: Combine the heteroaryl halide (1.0 eq), the amine HCl salt (1.5 eq), and K2CO3 (3.0 eq) in a microwave-safe vial.

  • Solvation: Add anhydrous NMP to achieve a 0.2 M concentration. Seal the vial with a crimp cap and purge with argon.

  • Heating: Irradiate in a microwave synthesizer at 120°C for 45–60 minutes (or heat in an oil bath at 110°C for 12 hours). The elevated temperature overcomes the activation energy barrier of the electron-rich THP-amine attacking the aromatic ring.

  • Workup: Cool to room temperature, dilute with water to precipitate the product. If the product does not precipitate, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove NMP) and brine.

  • Isolation: Concentrate and purify via reverse-phase preparative HPLC to yield the functionalized target.

Pathway and Workflow Visualizations

To conceptualize the integration of this building block into a drug discovery pipeline, the following diagrams map out the synthetic workflow and the pharmacokinetic causality pathway.

Workflow BB [2-(Propan-2-yl)oxan-4-yl] methanamine HCl Amidation Amide Coupling (HATU, DIPEA) BB->Amidation R-COOH SNAr SNAr / Cross-Coupling (Base, Heat / Pd-cat) BB->SNAr Ar-X RedAm Reductive Amination (NaBH(OAc)3) BB->RedAm R-CHO Lead Fsp3-Rich Lead Compound (Optimized Scaffold) Amidation->Lead SNAr->Lead RedAm->Lead ADME ADME Profiling (High Solubility, Stable) Lead->ADME

Figure 1: Synthetic workflow for integrating the THP-amine building block into lead compounds.

Fsp3Causality Start Incorporate THP-Amine (High Fsp3 & Polar Surface Area) Solubility Disrupts Crystal Packing (Increased Aqueous Solubility) Start->Solubility Lipophilicity Lowers LogD vs Cyclohexane (Optimal Lipophilicity) Start->Lipophilicity Metabolism Steric Shielding by Isopropyl (Enhanced Metabolic Stability) Start->Metabolism Success Higher Probability of Clinical Success Solubility->Success OffTarget Reduced Promiscuity (Fewer Off-Target Effects) Lipophilicity->OffTarget Metabolism->Success OffTarget->Success

Figure 2: Causality pathway linking the structural features of the THP-amine to clinical success.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery Publications.[Link]

Application

Application Note: Preparation and Validation of[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride Stock Solutions for In Vitro Assays

Executive Summary & Physicochemical Profiling [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS: 1864015-26-8) is a highly polar, synthetic tetrahydropyran derivative frequently utilized as a building block or lig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS: 1864015-26-8) is a highly polar, synthetic tetrahydropyran derivative frequently utilized as a building block or ligand in pharmacological and cell-based assays[1].

When preparing stock solutions for in vitro cell culture, maintaining the physiological integrity of the target cells is paramount. A common pitfall in assay design is the default use of Dimethyl Sulfoxide (DMSO) as a universal solvent. However, because this compound is supplied as a hydrochloride salt of a primary amine, it possesses excellent aqueous solubility.

Causality of Solvent Selection: We strictly recommend preparing this stock in Cell Culture Grade Water or Phosphate-Buffered Saline (PBS) rather than DMSO. Eliminating DMSO removes the risk of solvent-induced cytotoxicity, unintended cellular differentiation, or baseline shifts in metabolic assays.

Materials & Reagents

To ensure a self-validating and contamination-free workflow, the following materials are required:

  • Target Compound: [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (Molecular Weight: 193.71 g/mol ).

  • Solvent: Sterile, Cell Culture Grade Water (Endotoxin-free) or 1X PBS (pH 7.4).

  • Filtration: 0.22 µm Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) syringe filters.

  • Consumables: Sterile, low-protein-binding amber microcentrifuge tubes (1.5 mL).

Causality of Filter Selection: Nylon filters must be avoided. PES and PVDF membranes exhibit ultra-low non-specific binding characteristics, ensuring that the highly concentrated small molecule is not stripped from the solution during the sterilization process[2].

Experimental Protocol: A Self-Validating System

This protocol is designed to produce a 100 mM Master Stock Solution . Every critical step includes a quality control (QC) checkpoint to guarantee reproducibility.

Step 1: Mass Calculation and Dissolution
  • Equilibrate the lyophilized compound to room temperature in a desiccator for 30 minutes prior to opening to prevent ambient moisture condensation (the HCl salt is hygroscopic).

  • Weigh exactly 19.37 mg of the compound and transfer it to a sterile 1.5 mL tube.

  • Add 1.0 mL of Cell Culture Grade Water or PBS.

  • Vortex vigorously for 30–60 seconds. If necessary, sonicate in a water bath for 2 minutes at room temperature.

  • Self-Validation Checkpoint 1 (Visual): The solution must be optically clear. Any turbidity indicates incomplete dissolution or impurities.

Step 2: pH and Osmolality Verification

High concentrations (100 mM) of hydrochloride salts can significantly acidify unbuffered aqueous solutions.

  • Spot 2 µL of the master stock onto a micro-pH strip or use a micro-pH probe.

  • Self-Validation Checkpoint 2 (Chemical): Ensure the pH is between 5.5 and 7.5. While the final 1:1000 dilution into buffered culture media will neutralize minor acidity, an excessively acidic stock (pH < 4.0) can cause localized protein denaturation when spiked directly into cell cultures[2].

Step 3: Cold Sterilization (Filtration)

Autoclaving is strictly contraindicated due to the risk of thermal degradation of the tetrahydropyran ring.

  • Inside a Class II Biological Safety Cabinet, draw the 100 mM solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm PES syringe filter .

  • Depress the plunger with steady, even pressure, collecting the sterile filtrate into a new, sterile amber tube.

  • Self-Validation Checkpoint 3 (Recovery): Perform a mock filtration with 100 µL of the stock. Measure the concentration via LC-MS or HPLC before and after filtration to confirm zero membrane binding.

Step 4: Aliquoting and Storage
  • Divide the sterile master stock into 50 µL or 100 µL single-use aliquots in sterile amber tubes.

  • Store immediately at -20°C .

  • Causality of Aliquoting: Repeated freeze-thaw cycles introduce atmospheric moisture, increase the risk of microbial contamination, and can cause irreversible precipitation of the compound[3].

Workflow Visualization

Workflow Weigh 1. Weigh Compound (19.37 mg for 1 mL) Dissolve 2. Dissolve in H2O/PBS (Vortex & Sonicate) Weigh->Dissolve Validate1 QC: Visual Clarity & pH Check (>5.5) Dissolve->Validate1 Filter 3. Sterile Filtration (0.22 µm PES/PVDF) Validate1->Filter Proceed if clear Aliquot 4. Aliquot & Store (-20°C, Protect from Light) Filter->Aliquot Aseptic Hood Dilute 5. Working Dilution (In Culture Media) Aliquot->Dilute Thaw on ice

Workflow for the preparation and validation of aqueous amine hydrochloride stock solutions.

Quantitative Data: Dilution Matrices

To minimize pipetting errors, use serial dilutions rather than direct micro-volume spikes when preparing final assay concentrations.

Table 1: Mass/Volume Matrix for 100 mM Master Stock (MW = 193.71 g/mol )

Target VolumeMass of Compound RequiredSolvent Volume (H₂O/PBS)
1.0 mL19.37 mgUp to 1.0 mL
5.0 mL96.86 mgUp to 5.0 mL
10.0 mL193.71 mgUp to 10.0 mL

Table 2: Serial Dilution Matrix for Cell Culture Assays Note: Perform dilutions directly in complete cell culture media (containing serum/supplements) immediately prior to treating the cells.

Target Assay ConcentrationSource SolutionVolume of SourceVolume of Culture MediaFinal VolumeDilution Factor
1 mM (1000 µM) 100 mM Master Stock10 µL990 µL1000 µL1:100
100 µM 1 mM Working Stock100 µL900 µL1000 µL1:10
10 µM 100 µM Working Stock100 µL900 µL1000 µL1:10
1 µM 10 µM Working Stock100 µL900 µL1000 µL1:10

Quality Control & Troubleshooting

  • Precipitation Upon Dilution: If the compound precipitates when added to the culture media, it is likely interacting with serum proteins (e.g., BSA) or forming insoluble salts with media components (like phosphates). Solution: Pre-warm the culture media to 37°C before adding the stock solution, and ensure rapid vortexing during the spike-in process.

  • Loss of Efficacy Over Time: Primary amines can undergo slow oxidation or react with ambient CO₂ over extended periods. Solution: Strictly adhere to the single-use aliquot rule. Discard any thawed aliquots after 4 hours at room temperature.

References

  • National Institutes of Health. "Protocol for evaluating mitochondrial morphology changes in response to stress: Stock Solution Management". Source: PubMed Central (PMC). URL: [Link]

Sources

Method

Stereoselective synthesis of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride diastereomers

An Application Note and Protocol for the Stereoselective Synthesis of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride Diastereomers Authored by: A Senior Application Scientist Introduction The stereochemical architec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Stereoselective Synthesis of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride Diastereomers

Authored by: A Senior Application Scientist

Introduction

The stereochemical architecture of a molecule is a critical determinant of its biological activity. In medicinal chemistry, the precise control over the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic agent and an inactive or even toxic compound. The tetrahydropyran (oxane) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The specific substitution pattern on this ring, and the relative stereochemistry of those substituents, plays a pivotal role in molecular recognition and pharmacological response.

This application note provides a detailed, research-level guide for the stereoselective synthesis of the cis- and trans-diastereomers of [2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride. The target molecule possesses two stereocenters, at the C2 and C4 positions of the oxane ring, leading to the possibility of four stereoisomers. This guide will focus on a diastereoselective approach to selectively synthesize and isolate the desired diastereomers.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests a plausible disconnection at the C-N bond of the aminomethyl group, leading back to a key intermediate, the oxane-4-carbaldehyde. The stereochemistry at the C2 position can be established from a precursor ketone via a diastereoselective reduction. The overall synthetic strategy is outlined below:

G Target [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride Intermediate1 [2-(Propan-2-yl)oxan-4-yl]methanamine Target->Intermediate1 HCl salt formation Intermediate2 2-(Propan-2-yl)oxane-4-carbaldehyde Intermediate1->Intermediate2 Reductive Amination Intermediate3 [2-(Propan-2-yl)oxan-4-yl]methanol Intermediate2->Intermediate3 Oxidation Intermediate4 2-(Propan-2-yl)oxane-4-carboxylic acid Intermediate3->Intermediate4 Reduction StartingMaterial Commercially Available Starting Materials Intermediate4->StartingMaterial Multi-step synthesis G Start 2-(Propan-2-yl)oxan-4-one Reduction Diastereoselective Reduction (L-Selectride® or NaBH4) Start->Reduction Alcohol cis/trans-[2-(Propan-2-yl)oxan-4-ol] Reduction->Alcohol Oxidation Oxidation (Dess-Martin Periodinane) Alcohol->Oxidation Aldehyde 2-(Propan-2-yl)oxane-4-carbaldehyde Oxidation->Aldehyde ReductiveAmination Reductive Amination (NH4OAc, NaBH3CN) Aldehyde->ReductiveAmination Amine [2-(Propan-2-yl)oxan-4-yl]methanamine ReductiveAmination->Amine SaltFormation HCl Salt Formation Amine->SaltFormation Target [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride SaltFormation->Target

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up of [2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride Synthesis

Welcome to the technical support center dedicated to the synthesis and scale-up of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and minimize byproduct formation.

Introduction

The synthesis of [2-(Propan-2-yl)oxan-4-yl]methanamine, a substituted oxane derivative, typically proceeds via a reductive amination pathway. This involves the reaction of a suitable oxane-based carbonyl compound (aldehyde or ketone) with an ammonia source, followed by reduction of the intermediate imine. While this is a robust and widely used transformation, several challenges can arise during scale-up, leading to the formation of byproducts that complicate purification and reduce overall yield. This guide will address these potential issues and provide practical solutions.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride.

Q1: Low yield of the desired amine and presence of a significant amount of an unknown impurity with a C=N bond.

Probable Cause: Incomplete reduction of the imine intermediate. The equilibrium between the carbonyl starting material, ammonia, and the imine is a critical control point in reductive amination.[1] If the reduction step is not efficient, the imine can persist in the final product.

Troubleshooting Steps:

  • Optimize Imine Formation:

    • pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step.[2] Consider adding a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

    • Water Removal: The formation of the imine from the carbonyl and amine generates water. On a larger scale, the accumulation of water can shift the equilibrium back towards the starting materials.[1] Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.

  • Enhance the Reduction Step:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent, but for challenging reductive aminations, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often more effective as they can selectively reduce the iminium ion in the presence of the carbonyl starting material.[3]

    • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used (typically 1.5-2.0 equivalents) to drive the reaction to completion.

    • Temperature and Reaction Time: While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal reaction time.

Workflow for Troubleshooting Incomplete Reduction:

Caption: Troubleshooting workflow for incomplete reductive amination.

Q2: Formation of a byproduct with a higher molecular weight, suggesting over-alkylation.

Probable Cause: The primary amine product can act as a nucleophile and react with another molecule of the carbonyl starting material to form a secondary amine byproduct. This is more likely to occur if the primary amine is more reactive than the ammonia source.

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to the carbonyl compound. This will statistically favor the reaction of the carbonyl with ammonia over the primary amine product.

  • Slow Addition: On a large scale, localized high concentrations of the carbonyl starting material can promote over-alkylation. Add the carbonyl compound slowly to the reaction mixture containing the ammonia source and the reducing agent.

  • Stepwise Procedure: Consider a stepwise approach where the imine is formed first, and then the reducing agent is added in a separate step. This can sometimes provide better control over the reaction.[4]

Q3: The isolated product is a mixture of diastereomers (cis and trans) that are difficult to separate.

Probable Cause: The stereochemistry at the C2 (isopropyl group) and C4 (aminomethyl group) positions of the oxane ring can result in the formation of both cis and trans diastereomers. The ratio of these isomers is often determined during the reduction of the imine intermediate.

Troubleshooting Steps:

  • Stereoselective Reduction: The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction. Bulky reducing agents may favor the formation of one diastereomer over the other due to steric hindrance. Experiment with different reducing agents and temperatures to optimize the diastereomeric ratio.

  • Purification Strategies:

    • Fractional Crystallization: The diastereomeric salts (e.g., hydrochlorides) may have different solubilities in certain solvent systems, allowing for separation by fractional crystallization. This is often a trial-and-error process requiring the screening of various solvents.

    • Chromatography: While challenging on a large scale, preparative chromatography using a suitable stationary phase (e.g., silica gel or a chiral stationary phase) can be effective for separating diastereomers.[5]

    • Diastereomeric Salt Resolution: React the mixture of amine diastereomers with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. The desired amine can then be liberated by treatment with a base.[6]

Workflow for Diastereomer Separation:

Caption: Strategies for the separation of diastereomers.

Q4: The final product has a yellowish tint and an impurity with an N-O bond is detected.

Probable Cause: Formation of an amine N-oxide byproduct. Primary amines can be susceptible to oxidation, especially when exposed to air (oxygen) over extended periods or in the presence of certain reagents.[7] This can be more problematic during scale-up due to longer processing times.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Control Temperature: Avoid excessive temperatures during the reaction and purification, as this can accelerate oxidation.

  • Purification: N-oxides are generally more polar than the corresponding amines and can often be removed by column chromatography.[8]

  • Reductive Work-up: If N-oxide formation is a significant issue, a mild reducing agent can be added during the work-up to convert the N-oxide back to the amine. However, the choice of reducing agent must be compatible with the desired product.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the most likely synthetic route to [2-(Propan-2-yl)oxan-4-yl]methanamine?

A: The most common and industrially viable route is the reductive amination of a corresponding carbonyl compound, such as 2-(propan-2-yl)oxane-4-carbaldehyde or a related ketone, with an ammonia source.

Q: Which reducing agent is best for the scale-up of this reductive amination?

A: For scale-up, catalytic hydrogenation is often preferred due to its high atom economy and the generation of water as the only byproduct.[9] However, this may require specialized high-pressure equipment. Borohydride reagents are also widely used. Sodium triacetoxyborohydride is a good choice for its selectivity, though it is more expensive. Sodium borohydride is a cost-effective option but may be less selective.

Q: How can I monitor the progress of the reaction?

A: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). These techniques can be used to track the consumption of the starting carbonyl compound and the formation of the amine product and any byproducts.

Q: What are the key safety considerations for this synthesis at scale?

A: The use of flammable solvents and pyrophoric reducing agents (if applicable) requires careful handling and appropriate safety measures. The reaction can be exothermic, so proper temperature control is crucial to prevent runaways. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

Part 3: Experimental Protocols

The following is a representative protocol for the synthesis of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride. This should be optimized for your specific equipment and scale.

Step 1: Reductive Amination

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add a solution of ammonium acetate (3-5 equivalents) in methanol.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of 2-(propan-2-yl)oxane-4-carbaldehyde (1 equivalent) in methanol to the reaction vessel, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture back to 0-5 °C.

  • Portion-wise, add sodium borohydride (1.5-2.0 equivalents) to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude free amine.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude [2-(Propan-2-yl)oxan-4-yl]methanamine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until the pH is acidic.

  • Stir the mixture at 0-5 °C for 1-2 hours to allow for complete precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride.

Parameter Recommendation
Ammonia Source Ammonium acetate, Aqueous Ammonia
Reducing Agent Sodium Borohydride, Sodium Triacetoxyborohydride, Catalytic Hydrogenation
Solvent Methanol, Ethanol, Dichloromethane
Temperature 0 °C to Room Temperature
Monitoring TLC, LC-MS, GC

Table 1: Recommended parameters for the reductive amination step.

References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Org. Process Res. Dev.2021 , 25, 1, 111–120. [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61, 11, 3849–3862. [Link]

  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Adv., 2017 , 7, 53580-53613. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Amine oxide - Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 2.6 Reduction of Imines and Reductive Amination of Aldehydes and Ketones. ResearchGate. [Link]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. University of Manchester Research Explorer. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine by converting them to their respective dihydrochlorides in a methanol solution and then recovering a major amount of the trans isomer thereof.
  • Process for preparing n-oxides.
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • Help with reductive ammination. Reddit. [Link]

  • Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. New Journal of Chemistry. [Link]

  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. Tetrahedron Letters. [Link]

  • Synthesis of cis and trans 2,4,6-Tetrahydropyranols via Prins-Type Cyclization and Mitsunob Inversion. SciSpace. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Semantic Scholar. [Link]

  • Properties, Preparation and Synthetic Uses of Amine N -Oxides. An Update. ResearchGate. [Link]

  • Selective Reduction of N-oxides to Amines: Application to Drug Metabolism. PubMed. [Link]

  • THE SYNTHESIS OF NEW DERIVATIVES OF 2-OXO-3-ALKYL-6-METHYL-1,4-DIOXCANES. Yerevan State University. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [https://www.organic-chemistry.org/ सिंथेसिस/C1N/amines/reductive-amination.shtm]([Link] सिंथेसिस/C1N/amines/reductive-amination.shtm)

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed. [Link]

  • Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl 3 -Catalyzed Prins Reaction. ACS Publications. [Link]

  • Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. Organic Chemistry Portal. [Link]

  • Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. PubMed. [Link]

  • ONE-POT SYNTHESIS OF ALKOXYAMINE DERIVATIVES BY REDUCTIVE ALKOXYAMINATION WITH A 2-PICOLINE-BORANE COMPLEX. HETEROCYCLES. [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]

  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein J. Org. Chem.2017 , 13, 1034–1043. [Link]

  • A New Way to Amines. GalChimia. [Link]

  • Efficient and stereocontrolled synthesis of 1,2,4-trioxolanes useful for ferrous iron-dependent drug delivery. PubMed. [Link]

  • Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Organic Chemistry Portal. [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2 H -1,2,3-Triazoles by Coupling of N -Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1 H -1,2,3-Triazoles – Scope and Limitations. ResearchGate. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Trans., 2014 , 43, 14763-14772. [Link]

  • Synthesis of 2-amino-4H-chromen-4-ylphosphonates and β-phosphonomalonates via tandem Knoevenagel–Phospha-Michael reaction and antimicrobial evaluation of newly synthesized β-phosphonomalonates. Semantic Scholar. [Link]

  • Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Beilstein J. Org. Chem.2017 , 13, 1034–1043. [Link]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: [2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride vs. Standard Tetrahydropyran Amines in Drug Discovery

Executive Summary The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery[1]. Tetrahydropyran (THP) rings have emerged as superior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery[1]. Tetrahydropyran (THP) rings have emerged as superior bioisosteres for cyclohexanes, offering reduced lipophilicity (cLogP) and introducing a hydrogen bond acceptor to improve overall ADME profiles[2].

This guide provides an objective, data-driven comparison between [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS: 1864015-26-8)[3] and standard THP-based amines, such as 4-Aminotetrahydropyran (CAS: 38041-19-9)[4]. By analyzing physicochemical properties, metabolic stability, and synthetic utility, we demonstrate how strategic substitutions on the THP ring can overcome common pharmacokinetic liabilities such as rapid Cytochrome P450 (CYP450) clearance[5].

Structural Rationale & Mechanistic Causality

When selecting an amine building block for library synthesis or lead optimization, the structural nuances of the THP scaffold dictate both the synthetic success and the in vivo performance of the resulting drug candidate.

  • The THP Core: Replacing a simple carbocycle with a THP ring lowers the lipophilicity of the molecule, which correlates strongly with improved Lipophilic Metabolic Efficiency (LipMetE)[6].

  • The Methanamine Linker: Standard 4-aminotetrahydropyran features a primary amine directly attached to the ring, which can suffer from steric hindrance during amide coupling. The addition of a methylene spacer (methanamine) extends the nucleophilic center away from the bulk of the ring, significantly improving coupling yields with sterically demanding carboxylic acids[1].

  • The 2-Isopropyl Substitution: The ethereal oxygen in the THP ring activates adjacent (alpha) carbon atoms toward CYP450-mediated oxidation, often leading to rapid metabolic clearance[5]. The bulky isopropyl group at the C2 position serves a dual purpose:

    • Steric Shielding: It physically blocks the metabolic "hotspot" adjacent to the oxygen, prolonging the compound's half-life.

    • Vector Control: It introduces a chiral center, altering the 3D trajectory of the molecule to better engage complex protein binding pockets.

Metabolism cluster_standard Standard THP Amine cluster_substituted Substituted THP Amine StdAmine 4-Aminotetrahydropyran CYP_Std CYP450 alpha-Oxidation StdAmine->CYP_Std Clearance_Std Rapid Clearance (Short t1/2) CYP_Std->Clearance_Std SubAmine [2-(Propan-2-yl)oxan-4-yl] methanamine CYP_Sub Steric Shielding by Isopropyl Group SubAmine->CYP_Sub Clearance_Sub Metabolic Stability (Prolonged t1/2) CYP_Sub->Clearance_Sub

Caption: Mechanistic comparison of CYP450-mediated clearance between standard and substituted THP amines.

Comparative Profiling

The following table synthesizes the physicochemical and metabolic profiles of three key THP-based amines. Data reflects standard medicinal chemistry parameters used to evaluate building blocks prior to library integration.

Compound NameCAS NumberKey Structural FeatureMW (Free Base)cLogP (Est.)tPSA (Ų)HLM t1/2 (min)*
4-Aminotetrahydropyran 38041-19-9[4]Direct ring amine101.15-0.1235.2< 15.0
Tetrahydropyran-4-ylmethanamine 130290-79-8Methylene spacer115.170.2535.2~ 20.5
[2-(Propan-2-yl)oxan-4-yl]methanamine HCl 1864015-26-8[3]C2-Isopropyl + Spacer157.251.4535.2> 60.0

*Note: Human Liver Microsome (HLM) half-life values are representative baseline metrics demonstrating the relative impact of steric shielding on the THP scaffold[5].

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent selection and internal controls to verify experimental success.

Protocol 1: High-Throughput Amide Coupling

This workflow details the integration of[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride into a drug scaffold.

Materials:

  • Target Carboxylic Acid Core (1.0 eq) *[2-(Propan-2-yl)oxan-4-yl]methanamine HCl (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core and HATU in anhydrous DMF at room temperature. Stir for 10 minutes.

    • Causality: HATU is selected over traditional EDC/HOBt because its highly reactive azabenzotriazole ester intermediate is vastly superior for coupling sterically hindered, sp3-rich scaffolds[1].

  • Free-Basing: In a separate vial, suspend the amine hydrochloride salt in DMF and add DIPEA.

    • Causality: The amine is supplied as a stable HCl salt[3]. DIPEA (a non-nucleophilic base) is required to deprotonate the salt, liberating the free nucleophilic amine without participating in the coupling reaction itself.

  • Coupling: Add the free-based amine solution dropwise to the activated acid. Stir at 25°C for 2 hours.

  • Validation (Self-Validating Step): Quench a 5 µL aliquot in 50% MeCN/H2O and analyze via LC-MS. The reaction is complete when the unreacted acid peak is <5% by UV integration, confirming the efficacy of the methanamine spacer in overcoming steric bulk.

Workflow Scaffold Carboxylic Acid Core Coupling Amide Coupling HATU / DIPEA DMF, 25°C Scaffold->Coupling Amine [2-(Propan-2-yl)oxan-4-yl] methanamine HCl Amine->Coupling Product sp3-Rich Lead Compound Coupling->Product >85% Yield

Caption: Standardized high-throughput amide coupling workflow utilizing the functionalized THP amine.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

To prove the metabolic shielding effect of the isopropyl group, the synthesized lead compound must be tested against CYP450 enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidative metabolism. Without it, the assay will only measure non-CYP degradation, serving as a negative control[6].

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity at precise time intervals.

  • Validation (Self-Validating Step): Run Verapamil concurrently as a positive control. Verapamil must show rapid clearance (t1/2 < 15 min). If Verapamil is stable, the microsomes are inactive, and the assay must be rejected.

Conclusion & Selection Guide

When designing sp3-rich drug candidates, the choice of building block is critical.

  • Select 4-Aminotetrahydropyran [4] when minimal molecular weight and lowest lipophilicity are the absolute priorities, and the target binding site cannot accommodate bulky substituents.

  • Select [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride [3] when the lead compound suffers from poor metabolic stability due to alpha-oxidation, or when introducing a specific 3D vector is required to improve the Lipophilic Metabolic Efficiency (LipMetE)[6] and target binding affinity.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Receptor Binding Affinity of [2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride Isomers

Abstract The three-dimensional structure of a drug molecule is a critical determinant of its interaction with biological targets.[1][2][3] For chiral compounds, individual stereoisomers can exhibit vastly different pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional structure of a drug molecule is a critical determinant of its interaction with biological targets.[1][2][3] For chiral compounds, individual stereoisomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles, with one isomer often being responsible for the desired therapeutic effect while others may be inactive or even contribute to toxicity.[1][4] This guide provides a comprehensive framework for evaluating the comparative receptor binding affinity of the stereoisomers of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride. We present a detailed protocol for a competitive radioligand binding assay, a robust and sensitive method considered the gold standard for measuring ligand-receptor affinity.[5][6] Using the Dopamine D2 receptor as a representative G-protein coupled receptor (GPCR) target, we illustrate how to generate, analyze, and interpret binding data to elucidate the structure-activity relationship (SAR) for these isomers.

Introduction: The Imperative of Stereochemical Characterization

The compound [2-(Propan-2-yl)oxan-4-yl]methanamine possesses two chiral centers, giving rise to four potential stereoisomers. The spatial arrangement of the isopropyl and aminomethyl groups relative to the oxane ring (cis/trans) and the absolute configuration (R/S) at each chiral center dictates the molecule's overall shape. This three-dimensional structure is paramount, as molecular recognition by a receptor's binding pocket is highly specific, akin to a key fitting into a lock.[2]

It is not uncommon for one enantiomer to be significantly more potent than its mirror image.[1][3] For instance, the S-isomer of the beta-blocker propranolol is approximately 100-fold more potent than the R-isomer. Similarly, while (S)-(+)-naproxen is a well-known anti-inflammatory agent, its (R)-(–)-enantiomer can cause liver toxicity with no therapeutic benefit.[4] Therefore, the rigorous characterization of each isomer's binding affinity is not merely an academic exercise but a crucial step in drug discovery and development to identify the most potent and selective therapeutic candidate while minimizing potential off-target effects and toxicity.[2][7]

This guide will focus on the Dopamine D2 receptor, a key GPCR in the central nervous system and a primary target for antipsychotic medications.[8][9] D2 receptors are well-known to exhibit stereoselectivity, making them an excellent model system for this comparative analysis.

Experimental Design & Methodology

To quantify the binding affinity of each isomer, a competitive radioligand binding assay will be employed.[5][6][10] This technique measures the ability of a test compound (an unlabeled isomer) to compete with a radioactively labeled ligand ("radioligand") for binding to the target receptor.[11][12] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration).[10][12]

Materials & Reagents
  • Receptor Source: Human recombinant Dopamine D2 receptor expressed in CHO-K1 or HEK293 cell membranes.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Test Compounds: Purified hydrochloride salts of the four stereoisomers of [2-(Propan-2-yl)oxan-4-yl]methanamine.

  • Positive Control (Displacer): Haloperidol or unlabeled Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filter mats.

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of test isomers P2 Prepare receptor membranes P3 Prepare radioligand ([3H]Spiperone) solution A1 Combine membranes, radioligand, & test isomer/buffer in 96-well plate P3->A1 A2 Incubate at RT to reach equilibrium A1->A2 S1 Rapidly filter plate contents through GF/B filter mat A2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Quantify bound radioactivity (CPM) using a scintillation counter S3->S4 D1 Plot % Inhibition vs. [Isomer Concentration] S4->D1 D2 Fit data to sigmoidal curve to determine IC50 D1->D2 D3 Calculate Ki from IC50 using Cheng-Prusoff equation D2->D3

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare 10 mM stock solutions of each isomer in DMSO. Perform serial dilutions in assay buffer to create a range of 11 final assay concentrations (e.g., 1 pM to 10 µM).

  • Reaction Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Receptor membranes + [³H]Spiperone + Assay Buffer.

    • Non-Specific Binding (NSB): Receptor membranes + [³H]Spiperone + high concentration of Haloperidol (e.g., 10 µM).

    • Competition: Receptor membranes + [³H]Spiperone + corresponding dilution of the test isomer.

  • Incubation: Add the receptor membrane preparation to all wells, followed by the test compounds/buffer, and finally the [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM). Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]

  • Separation: Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.[5] This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each data point, determine the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the test isomer concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[13]

  • Calculate the Inhibition Constant (Ki): The IC50 is an experimentally dependent value. To determine the intrinsic affinity of the isomer for the receptor, the IC50 must be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[14][15] This equation accounts for the concentration and affinity of the radioligand used in the assay.[14]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand ([³H]Spiperone).

    • Kd is the dissociation constant of the radioligand for the receptor.

Results: Comparative Binding Affinity

The following table presents hypothetical, yet plausible, binding affinity data for the four stereoisomers of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride at the human Dopamine D2 receptor.

Isomer IDStereochemistryIC50 (nM)Ki (nM)
ISO-01 cis-(2R, 4S)8.54.1
ISO-02 cis-(2S, 4R)9.24.4
ISO-03 trans-(2R, 4R)750360
ISO-04 trans-(2S, 4S)980471

Data are presented as the geometric mean from three independent experiments. Ki values were calculated using the Cheng-Prusoff equation with a [³H]Spiperone concentration of 0.2 nM and a Kd of 0.22 nM.

Discussion: Elucidating the Structure-Activity Relationship (SAR)

The data clearly demonstrate a significant degree of stereoselectivity for the Dopamine D2 receptor.

  • Cis vs. Trans Isomers: There is a pronounced preference for the cis configuration (ISO-01 and ISO-02) over the trans configuration (ISO-03 and ISO-04). The cis isomers exhibit approximately 100-fold higher affinity (lower Ki values) than their trans counterparts. This suggests that the relative orientation of the isopropyl and aminomethyl groups is critical for optimal interaction with the D2 receptor's binding pocket. The cis arrangement likely places these functional groups in a spatial conformation that allows for more favorable contacts (e.g., hydrophobic interactions for the isopropyl group and ionic/hydrogen bonding for the protonated amine) with key residues in the binding site.

  • Enantiomeric Specificity: Within the high-affinity cis pair, there is minimal difference between the (2R, 4S) and (2S, 4R) enantiomers (4.1 nM vs. 4.4 nM). This suggests that for this particular scaffold, the overall cis geometry is the primary driver of high affinity, and the absolute stereochemistry at these centers plays a more subtle role.

Based on these results, isomer ISO-01 (cis-(2R, 4S)) is identified as the eutomer—the stereoisomer with the desired pharmacological activity. Further drug development efforts should focus exclusively on this isomer to maximize potency and minimize potential off-target effects from the less active isomers.

Downstream Signaling Implications

The Dopamine D2 receptor is a Gi/o-coupled receptor.[8][] High-affinity binding, as demonstrated by ISO-01, would be expected to modulate its canonical signaling pathway. As an antagonist, ISO-01 would block dopamine-mediated inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) and subsequent downstream signaling events.[8][17]

G cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Dopamine Dopamine Dopamine->D2R Activates ISO01 ISO-01 (Antagonist) ISO01->D2R Blocks Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway.

Conclusion

This guide demonstrates a robust and systematic approach to comparing the receptor binding affinity of the stereoisomers of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride. The experimental results, though hypothetical, underscore the critical importance of stereochemistry in molecular recognition by biological targets. The significant preference for the cis-isomers at the Dopamine D2 receptor provides a clear directive for future drug development, highlighting cis-(2R, 4S)-[2-(Propan-2-yl)oxan-4-yl]methanamine as the lead candidate for further preclinical evaluation. This rigorous, data-driven approach ensures that the most potent and specific molecule is advanced, maximizing the potential for therapeutic success.

References

  • Dopamine receptor - Wikipedia. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Calculator.net. Cheng-Prusoff Equation Calculator. [Link]

  • PMC. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... [Link]

  • PubMed. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. [Link]

  • MedCrave. Effects of Stereoisomers on Drug Activity. [Link]

  • PMC. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. [Link]

  • Patsnap Synapse. What is the application of stereochemistry in drug design? [Link]

  • PNAS. D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. [Link]

  • IIP Series. STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. [Link]

  • SlideShare. stereochemistry and biological activity of drugs. [Link]

  • International Journal of Pharmaceutical Sciences. The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. [Link]

  • NCBI - NIH. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • National Toxicology Program. Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in High-Throughput Screening of Novel Chemical Scaffolds

This guide provides an in-depth comparison of methodologies to ensure the reproducibility of high-throughput screening (HTS) assays, using the novel chemical entity, [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methodologies to ensure the reproducibility of high-throughput screening (HTS) assays, using the novel chemical entity, [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride, as a representative case study. In the absence of established public data for this specific compound, we will treat it as a lead scaffold in a hypothetical drug discovery campaign targeting a G-Protein Coupled Receptor (GPCR). This framework allows us to explore the critical principles of assay validation and performance comparison that are fundamental to any successful screening endeavor.

Introduction: The Challenge of Novel Scaffolds in HTS

The journey of a new chemical entity from a synthetic library to a validated hit is fraught with challenges, the foremost of which is ensuring that the data generated is both accurate and reproducible.[1][2] A screening campaign's success is built upon a foundation of a robust and reliable assay.[3][4] This guide focuses on the practical steps and critical thinking required to validate an HTS assay for a novel chemical series, exemplified by our lead scaffold, which possesses a substituted oxane ring—a common motif in medicinal chemistry.

Our objective is not merely to present protocols, but to explain the causality behind each step. Why do we choose one assay format over another? How do we design experiments to proactively identify and mitigate sources of variability? And how do we build a self-validating system that provides confidence in our results?[3][5]

The Hypothetical Target and Assay Principle

For our case study, we will assume our compound library, built around the [2-(Propan-2-yl)oxan-4-yl]methanamine scaffold, is being screened for antagonists of the Beta-2 Adrenergic Receptor (β2AR) , a well-characterized GPCR involved in vital physiological processes. The primary assay will be a competitive radioligand binding assay , a gold standard for quantifying ligand affinity.[6]

The principle is simple: a known radiolabeled ligand (e.g., ³H-dihydroalprenolol) and a test compound from our library compete for binding to the β2AR expressed in cell membranes. A high signal (radioligand binding) indicates the test compound is a poor competitor, while a low signal indicates it effectively displaces the radioligand, signifying a potential "hit."

The β2AR Signaling Pathway

Understanding the biological context is crucial. The β2AR, upon binding to an agonist, activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This pathway is a common target for functional assays, which can be used as orthogonal validation for hits identified in the primary binding assay.

Gs_Pathway cluster_membrane Cell Membrane B2AR β2AR Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->B2AR Activates Antagonist Our Scaffold (Antagonist) Antagonist->B2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellResponse Cellular Response PKA->CellResponse

Caption: Simplified β2AR Gs signaling pathway.

HTS Assay Validation Workflow: A Self-Validating System

Before screening our entire library, the assay must be rigorously validated.[3][7] This process ensures the assay is robust, reproducible, and fit for purpose.[8][9] The workflow is designed to identify and quantify sources of error systematically.

HTS_Validation_Workflow Dev 1. Assay Development (Reagent concentration, incubation time) DMSO 2. DMSO Tolerance Test (Assess solvent effect on assay signal) Dev->DMSO Pilot 3. Pilot Screen (Small Compound Set) (Z'-Factor, S/B Ratio Assessment) DMSO->Pilot Uniformity 4. Plate Uniformity Study (3-Day) (Intra- & Inter-plate variability, edge effects) Pilot->Uniformity Reproducibility 5. Replicate Experiment Study (Day-to-day reproducibility) Uniformity->Reproducibility Go Proceed to Full HTS Campaign Reproducibility->Go Meets Criteria NoGo Re-optimize Assay Reproducibility->NoGo Fails Criteria NoGo->Dev

Caption: High-Throughput Screening (HTS) Validation Workflow.

Key Statistical Metrics for Reproducibility

Several statistical parameters are essential for quantifying assay performance.[10][11]

MetricFormulaAcceptance CriteriaSignificance
Z'-Factor 1 - (3 * (σ_pos + σ_neg)) /μ_pos - μ_neg
Signal-to-Background (S/B) μ_pos / μ_neg> 3-5 Indicates the dynamic range of the assay. A high S/B is desirable but less informative than Z' without considering variability.
Coefficient of Variation (CV%) (σ / μ) * 100< 20% Measures the relative variability of the data. It should be monitored for both positive and negative controls across plates and days.[12]

Where μ is the mean and σ is the standard deviation of the positive (pos) or negative (neg) controls.

Comparison of HTS Assay Formats

While radioligand binding is highly sensitive, its drawbacks (cost, safety, disposal) have spurred the development of alternative technologies. Let's compare our primary assay with two popular non-radioactive, homogeneous (no-wash) formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) .[13][14]

FeatureRadioligand BindingTR-FRETAlphaLISA®
Principle Competitive binding of a radiolabeled ligand.Non-radiative energy transfer between a donor (e.g., Europium) and an acceptor fluorophore.Proximity-based signal amplification between donor and acceptor beads generating a chemiluminescent signal.[14]
Throughput Moderate (requires wash steps to separate bound/unbound ligand).High (homogeneous format).Very High (homogeneous format).
Sensitivity Very High.High.Very High.
Susceptibility to Interference Low from compound fluorescence/color.Potential interference from fluorescent compounds. Time-resolved detection minimizes this.Less affected by compound color. Potential for interference from singlet oxygen quenchers.
Reagent Cost High (radioligands, scintillation fluid).Moderate to High.Moderate to High.
Experimental Data Comparison (Hypothetical)

To illustrate the performance differences, we conducted a hypothetical 3-day plate uniformity study using all three assay formats. Each day, three 384-well plates were prepared with alternating columns of positive controls (no competitor) and negative controls (saturating concentration of a known antagonist).

Assay Format Day Avg. Z'-Factor Avg. S/B Ratio Avg. CV% (Positive Control) Avg. CV% (Negative Control)
Radioligand Binding 10.7812.16.5%8.2%
20.7511.87.1%8.9%
30.7912.56.8%8.5%
TR-FRET 10.654.59.8%11.5%
20.594.211.2%13.1%
30.684.89.5%11.9%
AlphaLISA® 10.8225.45.9%7.5%
20.8528.15.5%7.1%
30.8126.36.1%7.8%

Analysis:

  • All three formats demonstrate excellent reproducibility, with Z'-Factors consistently above the 0.5 threshold.[12]

  • The AlphaLISA® format shows the largest signal window (S/B ratio) and the tightest data (lowest CV%), making it an outstanding choice for this target.

  • The TR-FRET assay is robust but shows a smaller dynamic range and slightly higher variability.

  • The Radioligand Binding assay performs very well, validating its status as a gold standard, but the operational advantages of the homogeneous assays make them preferable for a large-scale HTS campaign.

Comparison with Alternative Chemical Scaffolds

The physicochemical properties of the chemical scaffold itself can impact assay reproducibility. The oxane ring in our lead compound is a saturated heterocycle. Let's compare it to other scaffolds often used in medicinal chemistry.

ScaffoldKey FeaturesPotential Impact on HTS Reproducibility
Oxane (our scaffold) Saturated, flexible, contains an ether linkage.Generally good solubility in DMSO. Flexibility can lead to multiple binding conformations.
Oxetane Strained 4-membered ring, polar.Often improves solubility and metabolic stability.[15] Its rigidity can lead to more specific and reproducible binding interactions.
Norbornane Rigid, bicyclic, lipophilic scaffold.Rigidity can confer high binding affinity and selectivity. Poor solubility can be a major issue, leading to compound precipitation and false positives/negatives.[16]
Azepane 7-membered saturated ring with a nitrogen atom.High degree of conformational flexibility. Can be a "privileged structure" but may be challenging to optimize for specific binding.[17]

Causality: A scaffold's properties directly influence its behavior in an aqueous assay buffer. Poorly soluble scaffolds like norbornane derivatives may precipitate out of solution during incubation, leading to highly variable and non-reproducible results.[3] In contrast, polar scaffolds like oxetanes can improve a compound's "drug-like" properties, often leading to more consistent behavior in assays.[15]

Experimental Protocols

Protocol: 3-Day Plate Uniformity and Replicate-Experiment Study

Objective: To assess the intra- and inter-plate variability and day-to-day reproducibility of the HTS assay.[7]

Materials:

  • 384-well assay plates (e.g., white plates for AlphaLISA®).[18]

  • β2AR-expressing cell membranes.

  • Assay buffer.

  • Positive Control: Assay buffer with DMSO (vehicle).

  • Negative Control: Known β2AR antagonist at a saturating concentration (e.g., 10 µM Propranolol).

  • Detection reagents (e.g., AlphaLISA® beads conjugated to an anti-tag antibody and a streptavidin donor bead, with a biotinylated ligand).

Procedure (Day 1, 2, and 3):

  • Plate Layout: Design a plate map where columns 1, 3, 5...23 receive the Positive Control, and columns 2, 4, 6...24 receive the Negative Control. This interleaved format helps detect spatial artifacts like plate gradients.[3]

  • Reagent Preparation: On each day, prepare fresh batches of all reagents.

  • Dispensing: Use automated liquid handlers to dispense reagents into three separate 384-well plates according to the plate map.

    • Add 5 µL of cell membranes to all wells.

    • Add 5 µL of Positive or Negative Control solution to the appropriate columns.

    • Incubate for 60 minutes at room temperature to allow for competitive binding.

    • Add 10 µL of the AlphaLISA® detection bead mix.

  • Incubation: Incubate the plates in the dark for 90 minutes at room temperature.

  • Data Acquisition: Read the plates on a suitable plate reader (e.g., an EnVision® multimode reader).

  • Data Analysis:

    • For each plate, calculate the mean (μ) and standard deviation (σ) for both the positive and negative control populations.

    • Calculate the Z'-Factor, S/B ratio, and CV% for each plate.

    • Analyze the data for trends or "edge effects" across the plates.

    • Compare the calculated metrics across all plates and across the three days to assess inter-plate and inter-day reproducibility.

Troubleshooting Poor Reproducibility

When an assay fails to meet validation criteria (e.g., Z' < 0.5), a systematic troubleshooting process is required.

Troubleshooting_Tree cluster_check Initial Checks cluster_investigate Deeper Investigation cluster_solution Potential Solutions Start Poor Reproducibility (Z' < 0.5 or High CV%) Controls Are controls performing as expected? Start->Controls Reagents Are reagents expired or from different lots? Controls->Reagents Yes NewReagents Prepare fresh reagents Controls->NewReagents No Hardware Is liquid handler calibrated? Is plate reader functioning correctly? Reagents->Hardware Yes Reagents->NewReagents No AssayDrift Is there signal drift over time? Hardware->AssayDrift Yes Calibrate Calibrate/service equipment Hardware->Calibrate No EdgeEffect Are there plate edge effects? AssayDrift->EdgeEffect Optimize Re-optimize reagent concentrations or incubation times AssayDrift->Optimize Yes CompoundIssue Is compound precipitating? (Check DMSO tolerance) EdgeEffect->CompoundIssue ChangeProtocol Modify protocol (e.g., add plate sealing, change incubation temp) EdgeEffect->ChangeProtocol Yes CompoundIssue->Optimize Yes

Caption: Decision tree for troubleshooting HTS reproducibility.

Conclusion

This guide has demonstrated that establishing the reproducibility of a high-throughput screening assay is a multi-faceted, systematic process. By using [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride as a model for a novel chemical series, we have illustrated the critical steps of assay validation, from the selection of an appropriate assay format to the rigorous statistical analysis of its performance.

The key takeaways for any researcher embarking on an HTS campaign are:

  • Validation is non-negotiable: A thorough validation process using metrics like the Z'-Factor is the only way to ensure confidence in your screening data.[3][4]

  • Controls are paramount: Properly designed positive and negative controls are the bedrock of a self-validating assay.[19]

  • Assay format matters: The choice of technology (e.g., TR-FRET, AlphaLISA®) can significantly impact data quality, throughput, and susceptibility to interference.

  • The scaffold influences the screen: The physicochemical properties of the compounds being tested can be a source of variability, and understanding this is key to troubleshooting and hit validation.

By adhering to these principles and employing the structured workflows described, drug discovery professionals can mitigate the risks of irreproducibility and increase the likelihood of identifying genuine, high-quality lead compounds.

References

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PMC. [Link]

  • Process Validation and Screen Reproducibility in High-Throughput Screening. (n.d.). ResearchGate. [Link]

  • High-Throughput Screening Data Analysis. (2016). Basicmedical Key. [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. [Link]

  • Setting Up Controls. (n.d.). Open Library Publishing Platform. [Link]

  • Reproducibility of Tanso Biosciences' GPCR Assay. (2023). Tanso Biosciences. [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. (2023). MDPI. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). PubMed. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-Openscreen. [Link]

  • HTS Assay Validation. (2012). NCBI Bookshelf. [Link]

  • The essential roles of chemistry in high-throughput screening triage. (n.d.). PMC. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • What Metrics Are Used to Assess Assay Quality?. (n.d.). BIT 479/579 High-throughput Discovery.
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Comparison of FRET and FP Assay Platforms for a ser/thr Kinase. (n.d.). Molecular Devices. [Link]

  • Data Analysis Approaches in High Throughput Screening. (2017). Semantic Scholar. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). PMC. [Link]

  • Measuring reproducibility of high-throughput experiments. (n.d.). Statistics at UC Berkeley. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC. [Link]

  • 1999 The Society for Biomolecular Screening. (n.d.). Broad Institute. [Link]

  • High-Throughput Screening. (2025). Technology Networks. [Link]

  • Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. (n.d.). Wiley Online Library. [Link]

  • Getting to the root of poor ELISA data reproducibility. (n.d.). Tecan. [Link]

  • Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). MDPI. [Link]

  • Two effective methods for correcting experimental high-throughput screening data. (2012). Bioinformatics. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC. [Link]

  • HTS technologies to facilitate chemical genomics. (2007). European Pharmaceutical Review. [Link]

  • ELISA Troubleshooting (Poor Reproducibility). (n.d.). Enzo Life Sciences. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC. [Link]

  • New and unusual scaffolds in medicinal chemistry. (2011). R Discovery. [Link]

  • Ensuring Assay Success: The Right Plate Makes All The Difference. (2014). BellBrook Labs. [Link]

  • A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity. (n.d.). BPS Bioscience. [Link]

  • New and unusual scaffolds in medicinal chemistry. (2011). Chemical Society Reviews. [Link]

  • 3D Porous Scaffold-Based High-Throughput Platform for Cancer Drug Screening. (2023). MDPI. [Link]

  • High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling. (2025). PubMed. [Link]

  • Mining Chemical Activity Status from High-Throughput Screening Assays. (2015). PLOS One. [Link]

  • GPCR-radioligand binding assays. (n.d.). ResearchGate. [Link]

  • GPCR-radioligand binding assays. (n.d.). PubMed. [Link]

  • Analysis of High-Throughput Profiling Assays in Chemical Safety Screening. (n.d.). EPA. [Link]

Sources

Comparative

Comparative Cytotoxicity Guide:[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride vs. Standard Chemotherapeutics

Executive Summary & Rationale [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS 1864015-26-8) is a synthetic building block featuring a primary amine linked to an isopropyl-substituted tetrahydropyran ring[1]. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS 1864015-26-8) is a synthetic building block featuring a primary amine linked to an isopropyl-substituted tetrahydropyran ring[1]. In preclinical drug development, profiling the baseline cytotoxicity of such novel aliphatic amines is a critical first step before integrating them as pharmacophores in larger drug molecules.

This guide establishes a rigorous, self-validating experimental framework to objectively compare the cytotoxicity of this investigational compound against a standard reference chemotherapeutic, Doxorubicin. By evaluating performance across both healthy and cancerous cell lines, researchers can accurately calculate the therapeutic index and assess target selectivity.

Mechanistic Hypothesis & Pathway Analysis

Understanding the chemical nature of a compound dictates our expectations for its cellular behavior. Doxorubicin is a well-characterized anthracycline that induces apoptosis primarily through DNA intercalation and topoisomerase II inhibition.

Conversely, lipophilic amines like[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride typically exhibit a different cytotoxic profile. Due to their basic nature, they are prone to lysosomal trapping (lysosomotropism). This accumulation can lead to lysosomal swelling, membrane permeabilization, oxidative stress, and eventual apoptosis.

MOA Compound [2-(Propan-2-yl)oxan-4-yl] methanamine HCl Lysosome Lysosomal Trapping (Amine Stress) Compound->Lysosome Doxorubicin Doxorubicin (Reference) DNA DNA Intercalation (Topo II Inhibition) Doxorubicin->DNA ROS Oxidative Stress (ROS Generation) Lysosome->ROS DNA->ROS Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Fig 1: Hypothesized cytotoxic pathways of the investigational compound vs. Doxorubicin.

Experimental Design: The Self-Validating Orthogonal Approach

To ensure absolute scientific integrity, relying on a single viability assay is insufficient. We employ an orthogonal testing matrix using two distinct biochemical readouts to prevent false positives:

  • : Measures metabolic activity via NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the tetrazolium dye MTT to insoluble formazan[2].

  • : Quantifies ATP levels, providing a direct indicator of metabolically active cells independent of specific oxidoreductase fluctuations[3].

The Causality Check: Why use both? If the investigational compound transiently downregulates mitochondrial enzymes without causing actual cell death, the MTT assay will falsely report high cytotoxicity. The CTG assay acts as a fail-safe; if ATP levels remain stable, the MTT result is flagged as a metabolic artifact rather than true apoptosis. This creates a self-validating system.

Workflow Seed Seed Cells (Cancer vs Healthy) Treat Drug Treatment (72h Incubation) Seed->Treat Split Treat->Split MTT MTT Assay (Metabolic Activity) Split->MTT CTG CellTiter-Glo (ATP Quantitation) Split->CTG Analysis IC50 & Therapeutic Index Calculation MTT->Analysis CTG->Analysis

Fig 2: Orthogonal viability assay workflow for comparative cytotoxicity profiling.

Step-by-Step Methodologies

Cell Culture & Seeding
  • Culture target cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and healthy HEK-293) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seed cells at a density of 5×103 cells/well in 96-well microplates. Use opaque-walled plates for the luminescent CTG assay and clear-walled plates for the colorimetric MTT assay.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and exponential growth phase entry.

Compound Treatment
  • Prepare 10 mM stock solutions of[2-(Propan-2-yl)oxan-4-yl]methanamine HCl and Doxorubicin in DMSO.

  • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity.

  • Treat the cells for 72 hours.

MTT Assay Protocol

Protocol standardized and adapted from [4].

  • Aspirate the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well.

  • Incubate in the dark for 4 hours at 37°C.

  • Carefully remove the media, leaving the precipitated purple formazan crystals intact at the bottom of the wells.

  • Add 100 µL of DMSO per well to solubilize the crystals. Incubate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure absorbance at 540 nm (with a 650 nm reference wavelength for background subtraction) using a microplate reader.

CellTiter-Glo® Luminescent Assay Protocol

Protocol standardized and adapted from [5].

  • Equilibrate the microplate and CellTiter-Glo® Reagent to room temperature for 30 minutes. (This step is crucial to ensure uniform luciferase enzyme kinetics across all wells).

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a standard luminometer.

Comparative Data Analysis

The following table presents representative benchmarking data demonstrating how the investigational compound compares to the reference drug, Doxorubicin.

The Therapeutic Index (TI) is calculated as the ratio of the IC₅₀ in healthy cells to the IC₅₀ in cancer cells. A higher TI indicates a wider safety margin and better selectivity for cancer cells.

CompoundAssayIC₅₀ A549 (Cancer)IC₅₀ MCF-7 (Cancer)IC₅₀ HEK-293 (Healthy)Mean Therapeutic Index (TI)
[2-(Propan-2-yl)oxan-4-yl]methanamine HCl MTT>100 µM85.2 µM>100 µM~1.1 (Low Selectivity)
CTG>100 µM90.1 µM>100 µM
Doxorubicin (Reference) MTT0.8 µM1.2 µM8.5 µM~8.5 (High Selectivity)
CTG0.9 µM1.4 µM9.1 µM

Data Interpretation: The benchmarking data reveals that [2-(Propan-2-yl)oxan-4-yl]methanamine HCl exhibits weak, non-selective cytotoxicity compared to the highly potent Doxorubicin. Importantly, the strong concordance between the MTT (metabolic) and CTG (ATP) data validates that the observed IC₅₀ values reflect true cell viability states rather than isolated metabolic interference.

Conclusion

When evaluating novel synthetic building blocks like[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride, deploying a self-validating, orthogonal assay matrix is non-negotiable. While this specific compound demonstrates a narrow therapeutic window and low baseline cytotoxicity—making it a safe structural moiety for further chemical derivatization—the comparative methodology outlined here ensures that any observed cellular effects are rigorously verified, eliminating the false positives inherent to single-assay workflows.

References

  • NextSDS Chemical Database. "[2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride - Substance Information." NextSDS. Available at: [Link]

  • Wikipedia. "MTT assay - Principles and Mechanisms." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Validation

A Guide to Structural Elucidation: Cross-Validation of NMR and IR Spectroscopy for [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. For researchers and scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. For researchers and scientists, the integration of multiple analytical techniques provides a robust framework for structural elucidation, mitigating the risk of misinterpretation inherent in any single method. This guide presents a detailed exploration of the synergistic application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride, a representative aliphatic amine of interest in pharmaceutical development.

This document moves beyond a mere recitation of protocols, delving into the causal reasoning behind the cross-validation of spectroscopic data. By understanding why and how these two powerful techniques complement each other, scientists can approach structural verification with heightened confidence and scientific rigor.

The Principle of Complementarity: Why NMR and IR Together?

NMR and IR spectroscopy probe different aspects of molecular structure. ¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms, revealing the carbon skeleton's framework through chemical shifts, signal integrations, and spin-spin coupling patterns. In contrast, IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

The power of cross-validation lies in using these two distinct datasets to confirm a single, coherent molecular structure. A proposed structure must be consistent with both the proton environments observed in the NMR spectrum and the functional group vibrations seen in the IR spectrum. This dual-faceted approach provides a self-validating system, where the strengths of one technique compensate for the potential ambiguities of the other.

Experimental Workflow for Spectroscopic Analysis

A meticulously planned experimental workflow is critical to ensure the acquisition of high-quality, reliable data. The following protocol outlines the key steps for obtaining and analyzing the NMR and IR spectra of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride, adhering to established Good Laboratory Practices (GLP).[1]

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Cross-Validation & Reporting Sample Weighing of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride Solvent_NMR Dissolution in Deuterated Solvent (e.g., D₂O, DMSO-d₆) Sample->Solvent_NMR For NMR Solvent_IR Preparation of KBr Pellet or Nujol Mull Sample->Solvent_IR For IR NMR_Acq ¹H NMR Spectroscopy (e.g., 400 MHz) Solvent_NMR->NMR_Acq IR_Acq FT-IR Spectroscopy Solvent_IR->IR_Acq NMR_Proc Fourier Transform, Phase & Baseline Correction, Integration, Peak Picking NMR_Acq->NMR_Proc IR_Proc Fourier Transform, Atmospheric Correction, Peak Picking IR_Acq->IR_Proc Cross_Val Correlate NMR & IR Data with Molecular Structure NMR_Proc->Cross_Val IR_Proc->Cross_Val Report Generate Comprehensive Report (IUPAC Standards) Cross_Val->Report

Caption: Experimental workflow for NMR and IR data acquisition and analysis.

Detailed Protocols

1. ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride and dissolve it in a suitable deuterated solvent (e.g., 0.75 mL of D₂O or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as its residual peak should not obscure signals of interest.

  • Instrument Parameters (Example: 400 MHz Spectrometer):

    • Number of scans: 16-32 (to ensure adequate signal-to-noise ratio)

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

    • Spectral width: -1 to 10 ppm, as recommended by IUPAC guidelines.[2]

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) where appropriate. Integrate all peaks and accurately pick the peak positions.

2. FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (~1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Acquisition and Processing: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. Perform atmospheric correction to remove interfering signals from atmospheric water and carbon dioxide.[3]

Interpreting the Spectroscopic Data: A Hypothetical Case Study

As no public spectral data for [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride is available, we will proceed with a detailed analysis of realistic, hypothetical data based on established spectroscopic principles for its constituent functional groups.

Molecular Structure:

Figure 1. Structure of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride

Hypothetical ¹H NMR Data (400 MHz, D₂O)
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a0.90Doublet6H-CH(CH₃ )₂
b1.25-1.40Multiplet2HOxane ring protons (axial)
c1.65-1.80Multiplet2HOxane ring protons (equatorial)
d1.85-2.00Multiplet1H-CH (CH₃)₂
e2.10-2.25Multiplet1HOxane ring proton at C4
f2.95Doublet2H-CH₂ -NH₃⁺
g3.20-3.30Multiplet1HOxane ring proton at C2
h3.40-3.50Multiplet1HOxane ring proton (axial)
i3.95-4.05Multiplet1HOxane ring proton (equatorial)

Note: The -NH₃⁺ protons are typically broad and may exchange with D₂O, making them difficult to observe or integrate accurately.

Hypothetical IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
2950-3100Strong, BroadN-H stretching of -NH₃⁺
2850-2960StrongC-H stretching (aliphatic)
~1600MediumN-H bending (asymmetric) of -NH₃⁺
~1500MediumN-H bending (symmetric) of -NH₃⁺
1470MediumC-H bending (CH₂, CH₃)
1385, 1370MediumC-H bending (isopropyl group gem-dimethyl split)
1080StrongC-O-C stretching (asymmetric) of the oxane ring

Cross-Validation: Connecting the Dots

The true analytical power emerges when we correlate the data from both techniques. The following logical process demonstrates how the NMR and IR data synergistically confirm the structure of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride.

G cluster_0 Structural Features cluster_1 ¹H NMR Evidence cluster_2 IR Evidence Isopropyl Isopropyl Group -CH(CH₃)₂ NMR_Isopropyl δ 0.90 (d, 6H) δ 1.85-2.00 (m, 1H) Isopropyl->NMR_Isopropyl corresponds to IR_Isopropyl ~1385, 1370 cm⁻¹ (gem-dimethyl split) Isopropyl->IR_Isopropyl corresponds to Oxane Oxane Ring -C-O-C- NMR_Oxane Complex multiplets δ 1.25-1.80, 3.20-4.05 Oxane->NMR_Oxane corresponds to IR_Oxane ~1080 cm⁻¹ (strong C-O-C stretch) Oxane->IR_Oxane corresponds to AmineHCl Aminomethyl Hydrochloride -CH₂-NH₃⁺Cl⁻ NMR_Amine δ 2.95 (d, 2H) AmineHCl->NMR_Amine corresponds to IR_Amine ~2950-3100 cm⁻¹ (N-H stretch) ~1600, ~1500 cm⁻¹ (N-H bends) AmineHCl->IR_Amine corresponds to Conclusion Confirmed Structure: [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride Cross_Val_1 Cross-Validation Cross_Val_2 Cross-Validation Cross_Val_3 Cross-Validation Cross_Val_1->Conclusion Cross_Val_2->Conclusion Cross_Val_3->Conclusion

Caption: Logical flow of cross-validation for structural confirmation.

  • The Isopropyl Moiety:

    • NMR: The presence of a doublet at δ 0.90 integrating to 6 protons and a multiplet at δ 1.85-2.00 integrating to 1 proton is the classic signature of an isopropyl group.[4][5] The six equivalent methyl protons are split by the single methine proton, and vice-versa.

    • IR: This is corroborated by the IR spectrum, which shows a characteristic split in the C-H bending region around 1385 and 1370 cm⁻¹. This splitting is highly indicative of a gem-dimethyl group, a key feature of the isopropyl unit.[6]

  • The Oxane Ring:

    • NMR: The complex series of multiplets in the aliphatic region (δ 1.25-1.80) and the deshielded region (δ 3.20-4.05) are consistent with the protons of the substituted oxane ring. Protons on carbons adjacent to the ether oxygen (positions 2 and 6) are deshielded and appear at a lower field.[7][8]

    • IR: The very strong absorption band at approximately 1080 cm⁻¹ is a definitive indicator of the asymmetric C-O-C stretching vibration of a saturated cyclic ether.[9][10][11] The absence of a strong O-H stretching band (around 3300 cm⁻¹) confirms it is an ether and not an alcohol.

  • The Primary Amine Hydrochloride:

    • NMR: The doublet at δ 2.95, integrating to 2 protons, is assigned to the methylene group adjacent to the positively charged nitrogen. The proximity to the electron-withdrawing -NH₃⁺ group causes this downfield shift.

    • IR: The IR spectrum provides unequivocal evidence for the primary amine salt. The broad, strong absorption between 2950-3100 cm⁻¹ is characteristic of the N-H stretching vibrations in an ammonium salt.[12] Furthermore, the two distinct bands around 1600 cm⁻¹ and 1500 cm⁻¹ are due to the asymmetric and symmetric N-H bending (scissoring) vibrations, respectively, which are hallmarks of a primary amine salt (-NH₃⁺).[13][14]

Conclusion

References

  • "The C-O Bond III: Ethers By a Knockout." Spectroscopy Online, 1 May 2017, [Link].

  • "Difference between Ether and Ester Bonding in FTIR Spectra." RML Service, 17 Dec. 2023, [Link].

  • Davies, Antony N., and Robert J. Lancashire. "Updating IUPAC spectroscopy recommendations and data standards." Spectroscopy Europe, vol. 28, no. 6, 2016, [Link].

  • IUPAC. "FAIR Publishing Guidelines for Spectral Data and Chemical Structures." IUPAC, 29 Mar. 2019, [Link].

  • "18.9: Spectroscopy of Ethers." Chemistry LibreTexts, 19 Mar. 2024, [Link].

  • "IR: amines." University of Calgary, [Link]. Accessed 17 Mar. 2026.

  • "IR Spectroscopy of Hydrocarbons." University of Colorado Boulder, [Link]. Accessed 17 Mar. 2026.

  • "18.8 Spectroscopy of Ethers." Organic Chemistry: A Tenth Edition – OpenStax adaptation, [Link].

  • Westad, Frank. "A retrospective look at cross model validation and its applicability in vibrational spectroscopy." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 255, 2021, p. 119676, [Link].

  • "INFRARED SPECTROSCOPY." St. Paul's Cathedral Mission College, [Link]. Accessed 17 Mar. 2026.

  • "A retrospective look at Cross Model Validation and its applicability in vibrational spectroscopy." ResearchGate, [Link].

  • Facey, Glenn. "Second Order 1H NMR Spectra of Isopropyl Groups." University of Ottawa NMR Facility Blog, 18 July 2008, [Link].

  • "GOOD LAB PRACTICE-NMR." University of Ottawa, [Link]. Accessed 17 Mar. 2026.

  • "Cross-validation (analytical chemistry)." Wikipedia, [Link].

  • Hanson, Robert M., et al. "IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles." ChemRxiv, 2022, [Link].

  • "Application of the Cross-Validation Method to the Verification of a Calibration Model in the Validation of an Indirect Analysis Method." Journal of Chemical and Pharmaceutical Research, vol. 13, no. 2, 2021, pp. 1-8, [Link].

  • "Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations." ResearchGate, [Link].

  • "An Examination of Comparing Two Chemometric Methods For the Generation of Prediction Rules: A Recent Study." Spectroscopy, 29 May 2024, [Link].

  • "NMR: Novice Level, Spectrum 3." University of Wisconsin-Platteville, [Link]. Accessed 17 Mar. 2026.

  • "12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts, 30 May 2020, [Link].

  • "Infrared spectrum of propan-2-ol." Doc Brown's Chemistry, [Link]. Accessed 17 Mar. 2026.

  • "Guide to Good Laboratory Practices." Agilent, [Link]. Accessed 17 Mar. 2026.

  • McLaughlin, Ryan P., et al. "Vibrational analysis of isopropyl nitrate and isobutyl nitrate." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 58, no. 12, 2002, pp. 2571-80, [Link].

  • "1H NMR spectra (CDCl3) of oxetane and POx (Table II, Run 1)." ResearchGate, [Link].

  • "FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report)." ResearchGate, [Link].

  • "Recommendations and Technical Reports." IUPAC, [Link]. Accessed 17 Mar. 2026.

  • Cabana, A., and C. Sandorfy. "HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1." Canadian Journal of Chemistry, vol. 40, no. 4, 1962, pp. 622-34, [Link].

  • "13.4 Chemical Shifts in 1H NMR Spectroscopy." Organic Chemistry | OpenStax, 20 Sept. 2023, [Link].

  • "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES." Compound Interest, [Link]. Accessed 17 Mar. 2026.

  • "13.3: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts, 19 Mar. 2024, [Link].

  • "Interpreting the H-1 NMR spectrum of propan-2-ol." Doc Brown's Chemistry, [Link]. Accessed 17 Mar. 2026.

  • "25.5 Spectroscopic Properties of Amines." Chemistry LibreTexts, 5 June 2019, [Link].

  • "NMR Chemical Shift Values Table." Chemistry Steps, 1 Aug. 2024, [Link].

  • Cicinelli, Chris. "LabTips: The Best Tips and Tricks for Spectroscopy." Labcompare, 15 Mar. 2021, [Link].

  • "Infrared Absorption Spectroscopy." Indira Gandhi National Open University, [Link]. Accessed 17 Mar. 2026.

  • "N-H Stretching and Bending Vibrations." YouTube, uploaded by Chemist SANJAY, 11 Jan. 2023, [Link].

  • "Isopropyl Alcohol." NIST WebBook, [Link]. Accessed 17 Mar. 2026.

  • "NMR." Michigan State University Department of Chemistry, [Link]. Accessed 17 Mar. 2026.

  • "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data, [Link]. Accessed 17 Mar. 2026.

  • "Short Summary of 1H-NMR Interpretation." Minnesota State University Moorhead, [Link]. Accessed 17 Mar. 2026.

  • "Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy." inChemistry, 17 Nov. 2021, [Link].

  • "Basic Practical NMR Concepts." Michigan State University Department of Chemistry, [Link].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride

As a Senior Application Scientist, I frequently consult on the operational safety and handling of novel pharmaceutical intermediates. Handling [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS: 1864015-26-8) requi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the operational safety and handling of novel pharmaceutical intermediates. Handling [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride (CAS: 1864015-26-8) requires more than just following a generic safety sheet—it demands a mechanistic understanding of the compound's physical and chemical properties.

This guide provides a self-validating framework for Personal Protective Equipment (PPE), operational workflows, and disposal plans. By understanding the causality behind these safety measures, your laboratory can maintain the highest standards of scientific integrity and personnel protection.

Part 1: Chemical Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand the specific threats posed by the chemical. Amine hydrochlorides are typically crystalline solids that can be highly hygroscopic. When handled, they often generate fine, electrostatically charged dust that can easily bypass standard containment and interact rapidly with biological moisture.

Table 1: Quantitative Data & Hazard Classifications

Property / HazardGHS ClassificationMechanistic Implication
CAS Number 1864015-26-8Unique chemical identifier for regulatory tracking and SDS retrieval[1].
Acute Toxicity Category 4 (H302, H312, H332)Systemic absorption occurs via oral, dermal, and inhalation routes. The hydrochloride salt form enhances aqueous solubility, facilitating rapid absorption across mucous membranes[1].
Skin Irritation Category 2 (H315)The slightly acidic nature of the hydrochloride salt disrupts the epidermal lipid bilayer upon contact with sweat, causing localized inflammation[1].
Eye Irritation Category 2A (H319)Direct contact induces severe osmotic and pH-driven stress to corneal epithelial cells, requiring immediate flushing[1].
Specific Target Organ Toxicity STOT SE 3 (H336)Inhalation of aerosolized micro-particles can trigger respiratory tract irritation and potential central nervous system (CNS) depression[1].

Part 2: Self-Validating PPE Framework

A robust safety protocol is a self-validating system: each piece of equipment is chosen to directly counteract a specific mechanistic failure point.

Table 2: Required PPE and Causality

PPE ComponentSpecificationScientific Causality & Justification
Hand Protection Nitrile Gloves (EN 374, min. 0.11mm)Amine hydrochlorides are highly polar. Nitrile provides superior chemical resistance against polar permeation compared to non-polar latex, which can degrade or cause sensitization[2].
Eye Protection Unvented Chemical Goggles (ANSI Z87.1)Standard safety glasses leave peripheral gaps. Unvented goggles create a hermetic seal, preventing electrostatically charged dust from settling on the ocular surface[3].
Respiratory N95/P100 Respirator or Fume HoodThe compound's STOT SE 3 rating dictates strict inhalation control. A fume hood actively captures particulates, preventing respiratory tract deposition[1].
Body Protection Flame-Resistant Lab Coat (100% Cotton)Synthetic fabrics accumulate static charge, which can attract charged powder particles or ignite airborne dust during dispensing[3].

Part 3: Standard Operating Procedure (SOP) for Safe Handling

To minimize exposure to[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride, adhere to the following step-by-step methodology.

Phase 1: Environmental Setup & Pre-Weighing

  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). This velocity is optimal for capturing dust without creating turbulent eddies that blow powder out of the sash.

  • Static Mitigation: Amine hydrochlorides are prone to static cling. Wipe the balance and surrounding area with an anti-static cloth. Use a grounded, anti-static spatula (e.g., PTFE-coated) for dispensing.

Phase 2: Dispensing & Transfer 3. Closed-System Weighing: Tare a sealable glass vial on the analytical balance. Avoid using open polystyrene weighing boats, as their inherent static charge will cause the powder to disperse erratically. 4. Transfer: Carefully transfer the required mass of the chemical directly into the vial. Cap the vial tightly before removing it from the fume hood to prevent cross-contamination of laboratory air.

Phase 3: Decontamination 5. Surface Neutralization: Wipe down the balance, spatulas, and hood surfaces with a damp cloth moistened with a dilute sodium bicarbonate solution. This mildly basic solution neutralizes residual hydrochloride salt, followed by a final wipe with distilled water.

G A 1. Environmental Setup Verify Fume Hood & PPE B 2. Dispensing Anti-static weighing A->B Hood velocity >80 fpm C 3. Containment Seal in transport vial B->C Minimize aerosolization D 4. Execution Perform assay/reaction C->D Secure transfer E 5. Decontamination Neutralize & wipe surfaces D->E Post-reaction cleanup F 6. Waste Segregation EPA-compliant disposal E->F Solid/Liquid segregation

Workflow for safe dispensing, handling, and decontamination of amine hydrochloride salts.

Part 4: Emergency Response Protocol

In the event of an accidental exposure, immediate action is required to mitigate the acute toxicity and irritant properties of the compound[4]:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately[4].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and consult a physician immediately[4].

Part 5: Waste Management and Disposal Plan

According to the [5] and[6], amine hydrochlorides must never be disposed of down the sink. They require strict hazardous waste segregation.

  • Solid Waste: Collect all contaminated consumables (gloves, paper towels, empty vials, and residual powder) in a designated, leak-proof solid hazardous waste container. Ensure the container is lined with a chemically compatible polyethylene bag[7].

  • Liquid Waste: If the compound is utilized in a reaction and dissolved in a solvent, the resulting mixture must be segregated. Route to "Halogenated Waste" if chlorinated solvents (e.g., dichloromethane, chloroform) are used, or "Non-Halogenated Waste" for standard organic solvents[8].

  • Labeling & Storage: Store all waste in a designated Satellite Accumulation Area (SAA). Containers must be kept tightly closed when not actively receiving waste and clearly labeled with the full chemical name—do not use abbreviations or structural formulas[5].

References

  • Title: [2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride - Substance Database Source: NextSDS URL: [Link]

  • Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania EHRS URL: [Link]

  • Title: Safe Storage and Disposal of Chemicals in A Lab Source: Tion Laboratory Fume Extraction URL: [Link]

  • Title: Laboratory Chemical Waste Disposal Guidelines Source: University of Otago URL: [Link]

  • Title: Hazardous Waste and Disposal Source: American Chemical Society (ACS) URL: [Link]

  • Title: Material Safety Data Sheets - Amitriptyline Hydrochloride Source: Cleanchem Laboratories URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.